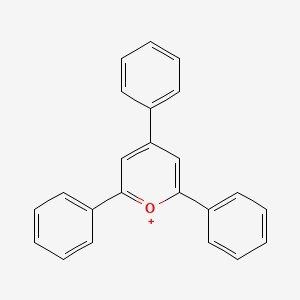

2,4,6-Triphenylpyrylium

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2,4,6-triphenylpyrylium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17O/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20/h1-17H/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOUUEWPLMNUJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17O+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,4,6-Triphenylpyrylium Salts

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4,6-triphenylpyrylium salts, which are a significant class of organic compounds utilized as potent photosensitizers and versatile reagents in organic synthesis.[1] These salts feature a six-membered heterocyclic ring with a positively charged oxygen atom, rendering the pyrylium (B1242799) core highly electrophilic.[1] This document details established synthetic protocols and key characterization data, intended for researchers, scientists, and professionals in drug development.

Synthesis of this compound Salts

The most prevalent synthetic route to this compound salts, particularly the tetrafluoroborate (B81430) salt, involves the acid-catalyzed condensation of acetophenone (B1666503) and benzalacetophenone (chalcone).[2] Alternative methods have also been developed, including synthesis from acetophenone and benzaldehyde (B42025) using boron trifluoride etherate.[2]

Experimental Protocol: Synthesis of this compound Tetrafluoroborate

This protocol is a modification of a previously reported procedure.[2][3]

Materials:

-

Benzalacetophenone (Chalcone)

-

Acetophenone

-

1,2-dichloroethane (DCE)

-

Fluoroboric acid diethyl ether complex (HBF₄·Et₂O)

-

Diethyl ether (Et₂O)

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, combine benzalacetophenone (1.00 mole), acetophenone (0.50 mole), and 350 ml of 1,2-dichloroethane.[2]

-

Warm the mixture to 70–75°C with stirring.[2]

-

Add a 52% ethereal solution of fluoboric acid (160 ml) dropwise from the funnel over 30 minutes. The solution will initially turn orange and then to a brownish-yellow color.[2]

-

After the addition is complete, heat the mixture to reflux and stir for 1.5 hours.[2][3]

-

Cool the resulting fluorescent mixture to room temperature and then allow it to stand overnight in a refrigerator to facilitate crystallization.[2]

-

Collect the yellow crystalline product by filtration using a Buchner funnel and wash thoroughly with diethyl ether.[2][3]

-

To increase the yield, an additional quantity of the product can be precipitated from the mother liquor by adding 250 ml of diethyl ether.[2]

-

Dry the final product under reduced pressure at 40-80°C to afford pure this compound tetrafluoroborate.[2][3] The expected yield is typically in the range of 63-72%.[2][3]

A continuous-flow synthesis method has also been developed for the preparation of this compound tetrafluoroborate, which can offer advantages in terms of reaction time and control.[4]

Characterization of this compound Salts

The structural confirmation and purity assessment of synthesized this compound salts are typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data Summary

The following table summarizes key spectroscopic data for this compound salts. It is important to note that while some data is specific to the tetrafluoroborate salt, other data is based on closely related analogues like the perchlorate (B79767) and tosylate salts, which provide a reliable approximation due to their structural similarity.[5]

| Technique | Parameter | Value | Solvent/Medium | Reference |

| ¹H NMR | Chemical Shift (δ) | 9.1-9.24 ppm (s, 2H, H-3, H-5) | Acetone-d₆ / DMSO-d₆ | [2][6][7] |

| 8.6-8.67 ppm (m, 6H, Ar-H) | Acetone-d₆ / DMSO-d₆ | [2][6][7] | ||

| 7.84-7.94 ppm (m, 9H, Ar-H) | Acetone-d₆ / DMSO-d₆ | [6][7] | ||

| ¹³C NMR | Chemical Shift (δ) | ~170.0-171.1 ppm | DMSO-d₆ / CD₃OD | [6][7] |

| ~165.1-166.6 ppm | DMSO-d₆ / CD₃OD | [6][7] | ||

| ~115.0-115.6 ppm | DMSO-d₆ / CD₃OD | [6][7] | ||

| Aromatic Region: ~128-136 ppm | DMSO-d₆ / CD₃OD | [6][7] | ||

| IR | Wavenumber (cm⁻¹) | ~3066-3069 (C-H stretch, aromatic) | KBr Pellet | [5][6][7] |

| ~1621-1624 (C=C stretch, pyrylium ring) | KBr Pellet | [5][6][7] | ||

| ~1592-1600 (C=C stretch, phenyl rings) | KBr Pellet | [5][6] | ||

| ~1194-1199 (C-O-C async. stretch) | KBr Pellet | [5][6] | ||

| UV-Vis | λmax (nm) | 355 and 405 | Acetonitrile (B52724) | [5][8] |

| ~408 | Dichloromethane | [9] |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the this compound salt in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) in a clean, dry NMR tube.[5]

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer. Use the residual solvent peak as an internal reference.[5]

-

Data Processing: Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.[5]

Infrared (IR) Spectroscopy:

-

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the salt with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle to obtain a fine, homogeneous powder.[5] Press the powder into a thin, transparent pellet.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Sample Preparation: Prepare a stock solution of the pyrylium salt in a spectroscopic grade solvent, such as acetonitrile or dichloromethane, at a known concentration (e.g., 1 x 10⁻³ M).[5] Perform serial dilutions to obtain solutions with concentrations in the range of 1 x 10⁻⁵ to 1 x 10⁻⁶ M.[5]

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Use a quartz cuvette filled with the pure solvent as a reference. Record the absorbance spectra of the sample solutions from 200 to 800 nm to determine the wavelengths of maximum absorbance (λmax).[5]

Visualized Workflows

The following diagrams illustrate the synthesis and characterization workflows for this compound salts.

Caption: Synthesis workflow for this compound tetrafluoroborate.

Caption: Logical workflow for the characterization of this compound salts.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound TETRAFLUOROBORATE synthesis - chemicalbook [chemicalbook.com]

- 4. Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Absorption and Emission Spectra of 2,4,6-Triphenylpyrylium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triphenylpyrylium perchlorate (B79767) is a prominent organic salt that has garnered considerable attention within the scientific community for its potent photocatalytic and photosensitizing properties.[1] Its robust absorption in the visible light spectrum and efficient excited-state population make it a valuable tool in a diverse range of applications, including organic synthesis, photodynamic therapy, and environmental remediation.[2][1][3] This technical guide provides a comprehensive overview of the core spectroscopic characteristics of this compound perchlorate, with a focus on its absorption and emission spectra. Detailed experimental protocols are provided to ensure reproducibility, and key mechanistic pathways are visualized to facilitate a deeper understanding of its function. While this guide centers on the perchlorate salt, data for structurally similar analogues, such as the tetrafluoroborate (B81430) and chloride salts, are included for comparative purposes due to their similar spectroscopic profiles.[2]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound perchlorate is essential for its effective application.

| Property | Value |

| Molecular Formula | C₂₃H₁₇ClO₄[3] |

| Molecular Weight | 408.84 g/mol [3] |

| Appearance | Yellow crystalline solid[3] |

| Solubility | Soluble in polar organic solvents such as acetonitrile (B52724) and trifluoroacetic acid; Insoluble in water, ethanol, and diethyl ether.[3] |

| LogP | 6.776[3] |

Note on Safety: Perchlorate salts are energetic materials and can be explosive, especially when in contact with organic compounds or subjected to heat or friction.[4] Extreme caution should be exercised during handling.[4] The tetrafluoroborate salt is often recommended as a safer alternative.[4]

Spectroscopic Data

The photophysical behavior of this compound perchlorate is dictated by its electronic absorption and emission properties. These are significantly influenced by the solvent environment.[2]

UV-Visible Absorption and Fluorescence Emission Data

| Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) |

| Acetonitrile | 355, 405[2][3][5] | 466[2][3][5][6] | 0.84 (for the analogous chloride salt)[2][7] |

Experimental Protocols

Reproducible experimental design is critical in scientific research. The following sections detail standardized protocols for the spectroscopic characterization of this compound perchlorate.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorbance (λ_max) and the molar absorptivity (ε).

Sample Preparation:

-

Prepare a stock solution of this compound perchlorate in a spectroscopic grade solvent (e.g., acetonitrile) at a known concentration (e.g., 1 x 10⁻³ M).[8]

-

Perform serial dilutions to obtain a series of solutions with concentrations in the range of 1 x 10⁻⁵ to 1 x 10⁻⁶ M.[8]

Instrumentation and Data Acquisition:

-

Use a quartz cuvette with a 1 cm path length.[3]

-

Fill the reference cuvette with the pure solvent.[8]

-

Record the absorbance spectra of the sample solutions over a suitable wavelength range (e.g., 200-800 nm).[8]

Analysis:

-

Identify the wavelengths of maximum absorbance (λ_max).[3]

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.[3]

Fluorescence Spectroscopy

Objective: To determine the wavelength of maximum fluorescence emission (λ_em) and the fluorescence quantum yield (Φ_f).

Sample Preparation:

-

Use the same dilute solutions prepared for UV-Vis absorption analysis.[3]

Instrumentation and Data Acquisition:

-

Employ a luminescence spectrometer.

-

Set the excitation wavelength to one of the absorption maxima (e.g., 405 nm).[3]

-

Scan the emission spectrum over a longer wavelength range (e.g., 420-700 nm) to capture the entire emission profile.[3]

Analysis:

-

Determine the wavelength of maximum fluorescence emission (λ_em).[3]

-

The fluorescence quantum yield can be measured relative to a known standard.[3]

Mechanistic Insights: Photocatalytic Cycle

This compound perchlorate is a highly effective photocatalyst, capable of initiating a variety of chemical transformations upon absorption of visible light.[2] The general mechanism involves the generation of an excited state that can participate in electron transfer processes.

Caption: General photocatalytic cycle of this compound (TPP⁺).

Upon absorption of light, the this compound cation (TPP⁺) is promoted to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state.[2] This excited triplet state is a potent oxidant and can accept an electron from a suitable substrate, initiating a chemical reaction and regenerating the ground state of the photocatalyst.[2]

Experimental Workflow for Spectroscopic Analysis

A logical workflow is essential for the systematic spectroscopic characterization of a compound.

Caption: Workflow for absorption and emission spectra analysis.

This diagram outlines the key steps from sample preparation to data analysis for both UV-Visible and fluorescence spectroscopy, ensuring a comprehensive characterization of the compound's photophysical properties.

References

2,4,6-Triphenylpyrylium Salts as High-Performance Photoinduced Electron Transfer Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-triphenylpyrylium and its derivatives, primarily the tetrafluoroborate (B81430) and perchlorate (B79767) salts, as potent photosensitizers in photoinduced electron transfer (PET) catalysis. This document delves into the core principles of their function, presents key quantitative data, outlines detailed experimental protocols, and visualizes the underlying mechanisms to support advanced research and application.

Introduction and Core Principles

This compound salts are a class of organic compounds that have emerged as highly effective, metal-free photoredox catalysts.[1][2] Their structure features a planar, aromatic pyrylium (B1242799) core substituted with three phenyl groups, creating an extended π-system responsible for strong absorption in the visible light spectrum.[3] Upon photoexcitation, these salts can initiate a wide range of chemical transformations through a single-electron transfer (SET) mechanism.[1][4]

The primary advantages of using this compound salts include:

-

High Oxidizing Power: The excited state of the this compound cation is a powerful oxidant, capable of activating a broad spectrum of organic substrates that are challenging for other catalysts.[1]

-

Visible Light Activation: These compounds efficiently harness the energy from readily available and low-energy visible light sources, such as blue LEDs, promoting milder and more sustainable reaction conditions.[1][5]

-

Metal-Free Catalysis: As organocatalysts, they circumvent the issue of transition metal contamination in final products, a critical consideration in pharmaceutical and materials synthesis.[1]

-

Versatility: They have been successfully employed in a diverse array of organic reactions, including cycloadditions, oxidations, polymerizations, and the degradation of environmental pollutants.[1][6]

The most commonly used derivatives are this compound tetrafluoroborate (TPT or TPP-BF₄) and this compound perchlorate (TPP-ClO₄). Due to the potentially explosive nature of perchlorate salts, the tetrafluoroborate form is often preferred for safety reasons.[1]

Physicochemical and Photophysical Data

The photocatalytic efficacy of this compound salts is directly linked to their inherent physicochemical and photophysical properties. Key quantitative data are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of this compound Tetrafluoroborate

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₂₃H₁₇BF₄O | [7] |

| Molar Mass | 396.19 g/mol | [7] |

| Appearance | Yellow crystalline powder | [7][8] |

| Melting Point | 250-251 °C | |

Table 2: Photophysical Properties of this compound Salts in Different Solvents

| Property | Acetonitrile | Dichloromethane | Reference(s) |

|---|---|---|---|

| Absorption Max (λₘₐₓ) | ~405-410 nm | ~415 nm | [9][10] |

| Emission Max (λₑₘ) | ~465-466 nm | ~465 nm | [9][11] |

| Fluorescence Quantum Yield (Φբ) | 0.84 (for PyCl salt) | 0.33 - 0.56 (general) | [12][13] |

| Photocatalyst Activation | 462 nm | - | |

Table 3: Redox Potentials of this compound Tetrafluoroborate (vs. SCE)

| Potential | Value (V) | Reference(s) |

|---|---|---|

| Excited State Reduction (E*red) | +2.3 to +2.55 | [1][5] |

| Ground State Reduction (Ered) | -0.35 | |

The Mechanism of Photoinduced Electron Transfer (PET)

Upon irradiation with visible light, the this compound cation (TPP⁺) is promoted from its ground state (S₀) to an excited singlet state (S₁). It then undergoes efficient intersystem crossing (ISC) to a longer-lived triplet excited state (T₁).[3] This highly energetic triplet state is a potent oxidant that can accept an electron from a suitable donor molecule (D), initiating a radical-based reaction cascade. This process generates the triphenylpyranyl radical (TPP•) and the donor radical cation (D•⁺). The catalytic cycle is completed when the ground-state TPP⁺ is regenerated through subsequent redox events.

Key Applications and Experimental Protocols

The high oxidizing potential of excited TPP⁺ makes it a versatile catalyst for numerous synthetic transformations.

A notable application is the visible-light-mediated, redox-neutral 1,3-dipolar cycloaddition of 2H-azirines with TPP⁺ salts.[5] In this reaction, the pyrylium salt uniquely functions as both the photosensitizer and the dipolarophile, reacting directly with the azirine substrate.[1][5]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gpgcpurola.ac.in [gpgcpurola.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound TETRAFLUOROBORATE synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 12. researchgate.net [researchgate.net]

- 13. par.nsf.gov [par.nsf.gov]

Unveiling the Photophysical Behavior of 2,4,6-Triphenylpyrylium Derivatives: A Technical Guide to Quantum Yield in Diverse Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical photophysical parameter of quantum yield for 2,4,6-triphenylpyrylium derivatives, a class of compounds with significant potential in various scientific and biomedical applications. Understanding how the solvent environment influences the efficiency of their fluorescence is paramount for optimizing their use as photosensitizers, fluorescent probes, and in photodynamic therapy. This document provides a comprehensive overview of their quantum yield in different solvents, detailed experimental protocols for its determination, and logical diagrams to illustrate key concepts and workflows.

Data Presentation: Quantum Yield of this compound Derivatives

The fluorescence quantum yield (Φf) of this compound derivatives is highly sensitive to both the molecular structure, including the nature and position of substituents on the phenyl rings, and the polarity of the solvent. The following tables summarize the available quantitative data to facilitate a comparative analysis.

| Derivative | Solvent | Quantum Yield (Φf) | Reference |

| This compound Chloride | Acetonitrile | 0.84 | [1][2] |

| This compound Tosylate | Acetonitrile | 0.56 | [2] |

| 2,4,6-Tris(p-methoxyphenyl)pyrylium Perchlorate | Acetonitrile | 0.97 | [3] |

| This compound Perchlorate | Acetonitrile | 0.60 | [3] |

| 2,4,6-Tris(dimethylamino)phenylpyrylium (2,4,6-DMA) | Tetrahydrofuran (THF) | 0.122 | [4][5] |

| 2,4,6-Tris(dimethylamino)phenylpyrylium (2,4,6-DMA) | More polar organic solvents | 0.02 - 0.04 | [4][5] |

| 2,4,6-Tris(dimethylamino)phenylpyrylium (2,4,6-DMA) | Tris-EDTA (TE) buffer | 0.0006 | [4][5] |

Note: Data for the same parent compound with different counter-ions (e.g., chloride, perchlorate, tosylate) are included to highlight the potential influence of the counter-ion on the photophysical properties.

Experimental Protocols: Determination of Fluorescence Quantum Yield

The relative quantum yield of a fluorescent molecule is typically determined by comparing its fluorescence intensity to that of a standard with a known quantum yield. The following protocol outlines the key steps for measuring the quantum yield of this compound derivatives.

1. Materials and Instrumentation:

-

Fluorometer: A calibrated spectrofluorometer capable of measuring excitation and emission spectra.

-

UV-Vis Spectrophotometer: To measure the absorbance of the sample and standard solutions.

-

Cuvettes: Quartz cuvettes with a 1 cm path length.

-

Solvents: Spectroscopic grade solvents of high purity.

-

Test Compound: The this compound derivative of interest.

-

Quantum Yield Standard: A well-characterized fluorescent dye with a known quantum yield in the same solvent as the test compound (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).

-

Volumetric flasks and pipettes: For accurate preparation of solutions.

2. Preparation of Solutions:

-

Prepare a series of five to six dilute solutions of both the test compound and the quantum yield standard in the chosen solvent.

-

The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the linear range, typically below 0.1, to minimize inner filter effects.

3. Spectroscopic Measurements:

-

Absorbance Spectra: Record the UV-Vis absorption spectra of all solutions for both the test compound and the standard. Determine the absorbance at the chosen excitation wavelength.

-

Fluorescence Spectra:

-

Set the excitation wavelength of the fluorometer to a wavelength where both the sample and standard absorb.

-

Record the fluorescence emission spectrum for each solution.

-

Integrate the area under the fluorescence emission curve for each measurement.

-

4. Data Analysis and Calculation:

The relative quantum yield (Φf_sample) of the test compound can be calculated using the following equation:

Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φf_std is the known quantum yield of the standard.

-

I_sample and I_std are the integrated fluorescence intensities of the sample and the standard, respectively.

-

A_sample and A_std are the absorbances of the sample and the standard at the excitation wavelength, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions (for dilute solutions, the refractive index of the solvent can be used).

5. Validation:

To ensure accuracy, a plot of integrated fluorescence intensity versus absorbance should be linear for both the sample and the standard, with the line passing through the origin. The slope of this line is proportional to the quantum yield.

Visualizations

The following diagrams, created using the DOT language, illustrate key processes and relationships relevant to the quantum yield of this compound derivatives.

Caption: Workflow for determining the relative fluorescence quantum yield.

Caption: Key factors influencing the quantum yield of pyrylium (B1242799) derivatives.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 2,4,6-tris(4-substituted phenyl)pyrylium tosylates

This technical guide provides a comprehensive overview of the synthesis of 2,4,6-tris(4-substituted phenyl)pyrylium tosylates. These compounds are a significant class of cationic organic molecules with a six-membered heterocyclic aromatic ring containing a trivalent oxygen atom. Their unique photophysical properties make them valuable in various applications, including as photosensitizers, in photoredox catalysis, and as building blocks for more complex molecular architectures. This guide details the prevalent one-pot synthesis methodology, presents key quantitative data in a structured format, and offers detailed experimental protocols.

General Synthesis Pathway

The most common and straightforward method for synthesizing 2,4,6-tris(4-substituted phenyl)pyrylium tosylates is a one-pot reaction involving the acid-catalyzed condensation of a para-substituted benzaldehyde (B42025) with two equivalents of a para-substituted acetophenone (B1666503).[1][2] p-Toluenesulfonic acid (tosic acid) monohydrate serves as both the catalyst and the source of the tosylate counterion, offering a safer alternative to potentially explosive perchloric acid or moisture-sensitive Lewis acids like boron trifluoride etherate.[2][3]

The reaction proceeds through an initial aldol (B89426) condensation to form a chalcone, which then undergoes a Michael addition with a second molecule of the acetophenone to yield a 1,5-diketone intermediate.[4][5] Subsequent acid-catalyzed cyclization and dehydration of this intermediate leads to the formation of the stable pyrylium (B1242799) ring.[4][5]

Caption: General reaction mechanism for the synthesis of 2,4,6-triarylpyrylium salts.

Quantitative Data Summary

The one-pot synthesis has been successfully applied to a variety of para-substituted phenyl groups. The yields and melting points of several 2,4,6-tris(4-substituted phenyl)pyrylium tosylates (PT series) are summarized below.

| Compound ID | Substituent (R) | Yield (%) | Melting Point (°C) | Reference |

| PT1 | -CH₃ | 19 | - | [4] |

| PT2 | -OCH₃ | 17 | 206 | [4][6] |

| PT3 | -Cl | 21 | - | [4] |

| PT4 | -Br | 20 | - | [4] |

| PT5 | -F | 21 | - | [4] |

| Unsubstituted | -H | - | 222 | [6] |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of 2,4,6-tris(4-substituted phenyl)pyrylium tosylates, based on established literature procedures.[1][2][4]

Materials and Equipment

-

p-Substituted benzaldehyde

-

p-Substituted acetophenone

-

p-Toluenesulfonic acid monohydrate

-

1,2-Dichloroethane (or another suitable high-boiling solvent)

-

Tetrachloroethane (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Büchner funnel and filter paper

-

Standard laboratory glassware

General Synthesis Procedure

Caption: A typical experimental workflow for the synthesis and purification of pyrylium tosylates.

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the para-substituted benzaldehyde (1 equivalent), the corresponding para-substituted acetophenone (2 equivalents), and an excess of p-toluenesulfonic acid monohydrate.

-

Solvent Addition : Add a suitable solvent, such as 1,2-dichloroethane.

-

Reaction : Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography. Reaction times can vary depending on the specific substrates but are typically in the range of several hours to 24 hours.[3]

-

Isolation of Crude Product : After the reaction is complete, allow the mixture to cool to room temperature. The crude product may precipitate upon cooling or can be precipitated by the addition of a non-polar solvent like diethyl ether.[7]

-

Purification : Collect the crude product by filtration. Wash the solid with a suitable solvent (e.g., diethyl ether) to remove unreacted starting materials and byproducts.[7] Further purification can be achieved by recrystallization from a high-boiling point solvent such as tetrachloroethane.[4]

-

Characterization : The final product should be dried under vacuum. The structure and purity of the synthesized 2,4,6-tris(4-substituted phenyl)pyrylium tosylate can be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FTIR spectroscopy, and melting point analysis.[2][6]

Conclusion

The synthesis of 2,4,6-tris(4-substituted phenyl)pyrylium tosylates via a one-pot condensation reaction is an efficient and versatile method for accessing this important class of compounds. The use of p-toluenesulfonic acid provides a safe and practical alternative to other acid catalysts. The electronic properties of the pyrylium core can be readily tuned by varying the substituents on the phenyl rings, making these compounds attractive for a wide range of applications in materials science and drug development.

References

- 1. "Synthesis, Optical, and Thermal Properties of 2,4,6-Tris(4-Substituted" by Pradip Kumar Bhowmik, Christina Inbok Lee et al. [oasis.library.unlv.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 5. organic chemistry - What is the mechanism of pyrylium synthesis from acetophenone and benzaldehyde? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. static1.squarespace.com [static1.squarespace.com]

- 7. oasis.library.unlv.edu [oasis.library.unlv.edu]

Mechanism of Photosensitization by 2,4,6-Triphenylpyrylium Salts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4,6-Triphenylpyrylium (TPP) salts are a class of organic compounds that have garnered significant attention as potent photosensitizers. Characterized by a planar, aromatic pyrylium (B1242799) core with an extended π-system, these salts exhibit strong absorption in the visible light spectrum. Upon photoexcitation, they can efficiently initiate a range of chemical transformations and induce cytotoxic effects through a photoinduced electron transfer (PET) mechanism. This technical guide provides a comprehensive overview of the photosensitization mechanism of TPP salts, detailing their photophysical and photochemical properties, relevant experimental protocols for their application and evaluation, and their potential in photodynamic therapy (PDT). Quantitative data are summarized for comparative analysis, and key mechanistic and experimental workflows are visualized to facilitate understanding.

Core Mechanism of Photosensitization

The photosensitizing activity of this compound salts is predicated on their ability to absorb light energy and transfer it to other molecules. The process can be broadly categorized into photophysical and photochemical events.

Photophysical Processes

The initial events following light absorption are governed by the Jablonski diagram.

-

Light Absorption (Excitation): The TPP cation (TPP⁺) in its ground state (S₀) absorbs a photon of visible light, promoting it to an excited singlet state (S₁). TPP salts typically show strong absorption bands around 350-410 nm.[1]

-

Intersystem Crossing (ISC): The excited singlet state (S₁) is short-lived but can undergo an efficient spin-inversion process known as intersystem crossing to form a longer-lived triplet excited state (T₁).[2] This triplet state is crucial for photosensitization due to its longer lifetime, which increases the probability of interaction with other molecules.

Photochemical Mechanisms

The excited triplet state (³TPP⁺*) is a powerful oxidant and can initiate chemical reactions through two primary pathways, analogous to those in photodynamic therapy.

-

Type I Mechanism (Electron Transfer): The ³TPP⁺* can directly accept an electron from a suitable substrate molecule (Sub), generating a substrate radical cation (Sub•⁺) and a triarylpyranyl radical (TPP•).[3] This photoinduced electron transfer (PET) process is central to its application in organic synthesis. The high excited-state reduction potential of TPP salts makes them capable of oxidizing a wide range of organic substrates.[4]

-

Type II Mechanism (Energy Transfer): The ³TPP⁺* can transfer its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer produces the highly reactive singlet oxygen (¹O₂), a potent oxidizing agent that can damage biomolecules and induce cell death.[1] This mechanism is the cornerstone of the potential application of TPP salts in photodynamic therapy.

The general photosensitization process is illustrated below.

Quantitative Data Presentation

The efficiency of a photosensitizer is determined by its photophysical and photochemical properties. The following tables summarize key quantitative data for this compound salts.

Table 1: Photophysical Properties of this compound Salts

| Salt Anion | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Reference(s) |

| Perchlorate (ClO₄⁻) | Acetonitrile (B52724) | 355, 405 | 466 | 0.60 | [1] |

| Tetrafluoroborate (BF₄⁻) | Acetonitrile | ~410 | - | - | [1] |

| Tetrafluoroborate (BF₄⁻) | Dichloromethane | ~415 (red-shifted) | ~465 | - | [5] |

| Chloride (Cl⁻) | Acetonitrile | - | - | 0.84 | [6] |

| Tosylate (OTs⁻) | Acetonitrile | 355, 405 | - | - | [1] |

Note: Data for different salts are presented for comparison as properties are primarily dictated by the TPP cation.

Table 2: Photochemical and Redox Properties of this compound Tetrafluoroborate (TPT)

| Property | Value | Conditions | Reference(s) |

| Ground State Reduction Potential (E_red) | -0.35 V | vs. SCE in MeCN | [7] |

| Excited State Reduction Potential (E*_red) | +2.3 V | vs. SCE in MeCN | [7] |

| Singlet Oxygen Quantum Yield (Φ_Δ) | Not readily available | - | [1] |

| Triplet State Lifetime (τ_T) | 4.4 µs (for thiapyrylium analogue) | - | [8] |

The high positive excited-state reduction potential underscores the potent oxidizing power of the photoexcited TPP cation.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis, application, and evaluation of this compound salts.

Synthesis of this compound Tetrafluoroborate

This protocol is adapted from established synthetic procedures.[9]

-

Reaction Setup: In a 1-liter, four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, place 208 g (1.00 mole) of benzalacetophenone and 60 g (0.50 mole) of acetophenone (B1666503) in 350 mL of 1,2-dichloroethane (B1671644).

-

Acid Addition: Warm the mixture to 70–75°C. With stirring, add 160 mL of a 52% ethereal solution of fluoboric acid over 30 minutes. The mixture will change color from orange to brownish-yellow.

-

Reflux: After the addition is complete, heat the mixture under reflux with stirring for 1 hour.

-

Crystallization: Allow the fluorescent mixture to stand overnight in a refrigerator.

-

Isolation: Collect the crystalline product by filtration on a Büchner funnel and wash thoroughly with diethyl ether. An additional crop of crystals can be obtained by adding 250 mL of ether to the mother liquor.

-

Purification: The product can be recrystallized from 1,2-dichloroethane to yield yellow needles.

Protocol for Photocatalytic [3+2] Cycloaddition of 2H-Azirines

This reaction yields highly substituted pyrroles, with the TPP salt acting as both photosensitizer and reactant.[10][11]

-

Materials: 2H-Azirine derivative (1.5 equiv.), this compound salt (e.g., tetrafluoroborate, 1.0 equiv.), anhydrous acetonitrile (MeCN).

-

Reaction Setup: In an oven-dried 5 mL crimp-seal vial equipped with a magnetic stir bar, combine the 2H-azirine and the TPP salt.

-

Solvent Addition & Degassing: Add anhydrous MeCN (e.g., 4.0 mL for a 0.2 mmol scale reaction). Seal the vial and degas the mixture using three "freeze-pump-thaw" cycles.

-

Irradiation: Place the vial before a 455 nm blue LED light source, maintaining the temperature at approximately 25°C using a cooling fan. Irradiate with stirring for 15–24 hours.

-

Work-up: Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography on silica (B1680970) gel.

Determination of Singlet Oxygen Quantum Yield (Φ_Δ)

The Φ_Δ is a crucial parameter for evaluating PDT efficacy. It is typically determined by a relative method using a well-characterized reference photosensitizer.[12][13]

-

Materials: Photosensitizer of interest (e.g., TPP salt), reference photosensitizer with known Φ_Δ (e.g., Rose Bengal, Methylene Blue), singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran, DPBF), appropriate solvent (e.g., DMSO, DMF), UV-Vis spectrophotometer, monochromatic light source.

-

Preparation: Prepare solutions of the sample and reference photosensitizers with matched absorbance at the irradiation wavelength. Prepare a stock solution of DPBF.

-

Measurement: In a quartz cuvette, mix the photosensitizer solution (sample or reference) with the DPBF solution.

-

Irradiation & Monitoring: Irradiate the cuvette with the monochromatic light source while stirring. At regular time intervals, record the UV-Vis spectrum, monitoring the decrease in the absorbance of DPBF at its λ_max (~410-420 nm).

-

Calculation: The rate of DPBF photobleaching is proportional to the rate of singlet oxygen generation. The Φ_Δ of the sample can be calculated using the following equation: Φ_Δ(sample) = Φ_Δ(ref) * (k_sample / k_ref) * (I_abs(ref) / I_abs(sample)) where k is the slope of the plot of DPBF absorbance vs. time, and I_abs is the rate of light absorption by the photosensitizer.

Applications in Photodynamic Therapy (PDT)

The ability of TPP salts to generate singlet oxygen (Type II mechanism) makes them promising candidates for PDT. Their cationic nature may also facilitate accumulation in the mitochondria of cancer cells due to the negative mitochondrial membrane potential.

Cellular Uptake and Subcellular Localization

The efficacy of a PDT agent is critically dependent on its subcellular localization, as this determines the primary targets of photodamage.[2][7]

-

Mitochondria: Damage to mitochondria can directly trigger the intrinsic apoptotic pathway.

-

Lysosomes: Lysosomal damage can release hydrolytic enzymes into the cytoplasm, leading to apoptosis or necrosis.[14]

-

Endoplasmic Reticulum (ER): ER stress induced by photodamage can also initiate apoptotic pathways.

Protocol for Determining Subcellular Localization:

-

Cell Culture: Culture the desired cancer cell line (e.g., HeLa, A549) on glass-bottom culture dishes.

-

Incubation: Incubate the cells with a solution of the TPP salt for a defined period (e.g., 3-24 hours).

-

Co-staining: In the final 30 minutes of incubation, add organelle-specific fluorescent probes (e.g., MitoTracker Green for mitochondria, LysoTracker Green for lysosomes).[15][16]

-

Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove excess TPP salt and probes.

-

Imaging: Acquire fluorescence images using a confocal laser scanning microscope. The TPP salt's intrinsic fluorescence (typically blue/green) can be imaged in one channel, and the organelle probes in another.

-

Analysis: Co-localization is determined by the overlap of the fluorescence signals in the merged images.

Induction of Cell Death Pathways

PDT can induce cell death primarily through apoptosis or necrosis, depending on the photosensitizer, its localization, and the light dose.[4][17] Distinguishing between these pathways is crucial for evaluating therapeutic potential.

Protocol for Quantifying Apoptosis vs. Necrosis via Flow Cytometry:

-

PDT Treatment: Treat cultured cells with the TPP salt and expose them to the appropriate wavelength of light for a defined duration. Include dark toxicity and light-only controls.

-

Cell Harvesting: After a post-treatment incubation period (e.g., 4-24 hours), harvest the cells (both adherent and floating).

-

Staining: Resuspend the cells in a binding buffer and stain with fluorescently labeled Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI).[18][19]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Primary necrotic cells: Annexin V-negative and PI-positive (less common in PDT).

-

-

Data Quantification: Quantify the percentage of cells in each quadrant to determine the predominant mode of cell death.

References

- 1. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 2. Mechanisms in photodynamic therapy: part one-photosensitizers, photochemistry and cellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gpgcpurola.ac.in [gpgcpurola.ac.in]

- 4. Photodynamic Therapy in Cancer: Insights into Cellular and Molecular Pathways | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Correlation of subcellular and intratumoral photosensitizer localization with ultrastructural features after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New insights into the mechanisms for photodynamic therapy-induced cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, topoisomerase I inhibition and structure-activity relationship study of 2,4,6-trisubstituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of apoptosis and necrosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. storage.googleapis.com [storage.googleapis.com]

- 14. Death Pathways Associated with Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medicaljournalssweden.se [medicaljournalssweden.se]

- 19. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Solubility of 2,4,6-Triphenylpyrylium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triphenylpyrylium chloride is a cationic organic salt belonging to the pyrylium (B1242799) family of compounds. Its unique molecular structure, featuring a positively charged oxygen atom within a six-membered aromatic ring, imparts it with distinct chemical and physical properties. These characteristics make it a valuable compound in various scientific and industrial applications, including as a photosensitizer in photoredox catalysis and as a precursor for the synthesis of other heterocyclic compounds. A thorough understanding of its stability and solubility is paramount for its effective utilization, particularly in the realms of chemical synthesis, materials science, and drug development, where precise control over reaction conditions and formulation is critical.

This technical guide provides a comprehensive overview of the stability and solubility of this compound chloride, presenting available quantitative data, detailed experimental protocols, and visual representations of key chemical processes.

Solubility Profile

The solubility of this compound chloride is a critical parameter for its application in solution-based reactions and formulations. Generally, it is highly soluble in a range of common organic solvents.

Quantitative Solubility Data

| Solvent | Qualitative Solubility | Semi-Quantitative Data (Concentration for stable solutions) |

| Methanol | Highly Soluble[1] | (1–4) x 10⁻³ M[2] |

| Ethanol | Highly Soluble[1] | (1–4) x 10⁻³ M[2] |

| Acetonitrile | Highly Soluble[1] | (1–4) x 10⁻³ M[2] |

| Dichloromethane (DCM) | Highly Soluble[1] | (1–4) x 10⁻³ M[2] |

| Water (neutral pH) | Unstable[1] | Not applicable |

| Acidic Water (pH = 2) | Soluble at low concentrations[1] | ~1 x 10⁻⁵ M[1] |

Stability Profile

The stability of this compound chloride is influenced by several factors, including pH, temperature, and exposure to light. Understanding these factors is crucial for its proper handling, storage, and application.

Hydrolytic Stability

The most significant stability concern for this compound chloride is its susceptibility to hydrolysis, particularly in aqueous solutions at neutral or alkaline pH. The pyrylium ring is prone to nucleophilic attack by water, leading to a ring-opening reaction to form a pseudo-base, which is a 1,5-enedione.[1] However, in acidic aqueous solutions (e.g., pH = 2), the equilibrium shifts to favor the ring-closed, stable pyrylium cation.[1]

Caption: Hydrolytic degradation pathway of this compound chloride.

Thermal Stability

This compound chloride exhibits good thermal stability. Its melting point is reported to be in the range of 117-120 °C.[3] Studies on analogous pyrylium salts using thermogravimetric analysis (TGA) have shown them to be thermally stable, with decomposition temperatures often exceeding 200°C.[4] For instance, some tris(4-substituted phenyl)pyrylium salts show excellent thermal stability with decomposition temperatures in the range of 268–402 °C.[4]

Photostability

As a potent photosensitizer, this compound chloride is inherently reactive to light. Upon absorption of light, it can initiate photochemical reactions. While this property is advantageous in photocatalysis, it also implies a degree of photolability. Therefore, for applications where its chemical integrity is paramount, protection from light is recommended. Specific photodegradation pathways and quantum yields for its decomposition are not extensively documented in readily available literature.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible determination of the solubility and stability of this compound chloride.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the shake-flask method, a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Caption: Experimental workflow for solubility determination.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound chloride to a known volume of the desired solvent (e.g., acidic water, pH 2) in a sealed, airtight container. The presence of undissolved solid is necessary to ensure that the solution is saturated.

-

Equilibration: Place the container in a constant temperature bath or shaker and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Sample Collection: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Filtration: Filter the collected supernatant through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining undissolved microparticles.

-

Quantification: Determine the concentration of this compound chloride in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry. This involves creating a calibration curve with standard solutions of known concentrations.

-

Calculation: The solubility is then calculated from the determined concentration and expressed in appropriate units (e.g., g/100 mL or mol/L).

Assessment of Hydrolytic Stability

This protocol provides a framework for evaluating the hydrolytic stability of this compound chloride at different pH values.

Caption: Experimental workflow for assessing hydrolytic stability.

Methodology:

-

Solution Preparation: Prepare solutions of this compound chloride of a known initial concentration in a series of aqueous buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9).

-

Incubation: Incubate these solutions in sealed containers at a constant, controlled temperature.

-

Time-Point Sampling: At predetermined time intervals, withdraw an aliquot from each solution.

-

Reaction Quenching (if necessary): For samples at neutral or alkaline pH, it may be necessary to immediately acidify the aliquot to quench the degradation reaction.

-

Analysis: Analyze the concentration of the remaining this compound chloride in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Plot the concentration of this compound chloride as a function of time for each pH value. From these plots, the rate of degradation can be determined, and the half-life of the compound at each pH can be calculated.

Conclusion

This compound chloride is a versatile organic salt with high solubility in common organic solvents and predictable stability characteristics. Its primary liability is hydrolytic degradation in neutral to alkaline aqueous environments, a process that can be effectively mitigated by maintaining acidic conditions. The compound exhibits good thermal stability, making it suitable for applications involving elevated temperatures. A comprehensive understanding of these properties, facilitated by the standardized experimental protocols outlined in this guide, is essential for researchers and professionals to effectively harness the potential of this compound chloride in their respective fields. Further research to quantify its solubility more precisely across a range of temperatures and to elucidate its detailed photodegradation pathways would be of significant value to the scientific community.

References

A Technical Guide to the One-Pot Synthesis of 2,4,6-Triarylpyrylium Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-triarylpyrylium salts are a class of cationic aromatic heterocycles that have garnered significant attention in various scientific fields. Their unique electronic and photophysical properties make them valuable as photosensitizers, photocatalysts, and fluorescent probes.[1] Furthermore, they serve as versatile synthetic intermediates for the preparation of a wide array of other heterocyclic compounds, including pyridines, pyridinium (B92312) salts, and furans.[2] This guide provides an in-depth overview of the one-pot synthesis of these important compounds, focusing on the core methodologies, experimental protocols, and reaction mechanisms.

Core Synthetic Strategies

The one-pot synthesis of 2,4,6-triarylpyrylium salts predominantly relies on the acid-catalyzed condensation of readily available starting materials. The two most common and efficient approaches are:

-

Condensation of an Aryl Aldehyde with an Aryl Methyl Ketone: This is a direct approach where one equivalent of an aryl aldehyde reacts with two equivalents of an aryl methyl ketone (acetophenone derivative) in the presence of a strong acid and often a dehydrating agent.[2][3]

-

Reaction of a Chalcone (B49325) with an Aryl Methyl Ketone: This method can also be performed as a one-pot reaction where the chalcone is formed in situ from an aryl aldehyde and one equivalent of an aryl methyl ketone, which then reacts with a second equivalent of the ketone.[4][5][6] Alternatively, a pre-synthesized chalcone can be reacted with an acetophenone (B1666503) derivative.[7]

A variety of acids can be employed to catalyze the reaction and provide the counter-anion for the pyrylium (B1242799) salt. These include Brønsted acids like perchloric acid, p-toluenesulfonic acid, and methanesulfonic acid, as well as Lewis acids such as boron trifluoride etherate.[2][8][9] The choice of acid can influence the reaction efficiency and the properties of the resulting salt. Notably, methods using milder and less hazardous acids like p-toluenesulfonic acid and methanesulfonic acid have been developed as safer alternatives to perchloric acid, which can be explosive.[9][10]

Data Presentation: A Comparative Overview of One-Pot Syntheses

The following table summarizes various one-pot methods for the synthesis of 2,4,6-triarylpyrylium salts, highlighting the diversity of reactants, catalysts, and reaction conditions, along with the reported yields.

| Ar¹CHO | Ar²COCH₃ | Catalyst/Acid | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Benzaldehyde (B42025) | Acetophenone | HBF₄·Et₂O | 1,2-Dichloroethane (B1671644) | Reflux | 1.5 | 2,4,6-Triphenylpyrylium tetrafluoroborate | 72 | [7] |

| Benzaldehyde | Acetophenone | BF₃·OEt₂ | - | 100 | - | This compound tetrafluoroborate | - | [5] |

| p-Methylbenzaldehyde | p-Methylacetophenone | p-Toluenesulfonic acid monohydrate | 1,2-Dichloroethane | Reflux | 24 | 2,4,6-Tris(4-methylphenyl)pyrylium tosylate | 19 | [11] |

| p-Methoxybenzaldehyde | p-Methoxyacetophenone | p-Toluenesulfonic acid monohydrate | 1,2-Dichloroethane | Reflux | 24 | 2,4,6-Tris(4-methoxyphenyl)pyrylium tosylate | - | [11] |

| Benzaldehyde | Acetophenone | Methanesulfonic acid / Acetic anhydride | - | 100-120 | Overnight | This compound salt | - | [10] |

| Benzaldehyde | Acetophenone | Perchloric acid | Acetic anhydride | 0-10 | - | This compound perchlorate | - | [8] |

Experimental Protocols

Synthesis of this compound Tetrafluoroborate from Benzaldehyde and Acetophenone

This protocol is adapted from a well-established procedure.[7]

Materials:

-

Benzaldehyde

-

Acetophenone

-

Fluoboric acid diethyl ether complex (HBF₄·Et₂O)

-

1,2-Dichloroethane (DCE)

-

Diethyl ether (Et₂O)

Procedure:

-

To a solution of acetophenone (1.0 equivalent) and chalcone (1.98 equivalents, which can be formed in situ from benzaldehyde and acetophenone) in 1,2-dichloroethane, add fluoboric acid diethyl etherate (2.0 equivalents) dropwise.

-

After the addition is complete, the solution is refluxed for 1.5 hours.

-

Cool the reaction mixture to room temperature.

-

Add diethyl ether to precipitate the product.

-

Filter the resulting yellow solid, wash with diethyl ether, and dry under reduced pressure.

Synthesis of 2,4,6-Tris(4-methylphenyl)pyrylium Tosylate from p-Methylbenzaldehyde and p-Methylacetophenone

This protocol utilizes a milder acid catalyst.[11]

Materials:

-

p-Toluenesulfonic acid monohydrate

-

1,2-Dichloroethane

-

Diethyl ether

Procedure:

-

In a round-bottomed flask, combine 4-methylbenzaldehyde (1.0 equivalent), 4'-methylacetophenone (2.0 equivalents), and p-toluenesulfonic acid monohydrate (2.0 equivalents).

-

Add 1,2-dichloroethane and heat the mixture to reflux with stirring for 24 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Add diethyl ether to the mixture and continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water to remove excess tosic acid.

Reaction Mechanisms and Pathways

The formation of 2,4,6-triarylpyrylium salts in a one-pot reaction from an aldehyde and a ketone generally proceeds through a well-accepted mechanism involving aldol (B89426) condensation and Michael addition, followed by cyclization and dehydration.

Caption: Acid-catalyzed mechanism for 2,4,6-triarylpyrylium salt formation.

An alternative pathway for the synthesis of triarylpyrylium ions involves an inverse electron demand Diels-Alder reaction. In this mechanism, a Lewis acid activates a chalcone, which then undergoes a [4+2] cycloaddition with an aryl acetylene. The resulting 4H-pyran intermediate is then oxidized to the pyrylium salt.[8]

Experimental Workflow and Logical Relationships

The general workflow for the one-pot synthesis of 2,4,6-triarylpyrylium salts can be visualized as a sequence of key operations.

Caption: General experimental workflow for one-pot pyrylium salt synthesis.

Conclusion

The one-pot synthesis of 2,4,6-triarylpyrylium salts offers an efficient and straightforward route to this valuable class of compounds. By carefully selecting the starting materials, acid catalyst, and reaction conditions, a wide range of substituted pyrylium salts can be accessed. The methodologies outlined in this guide, from comparative data to detailed experimental protocols and mechanistic insights, provide a solid foundation for researchers and professionals in the fields of organic synthesis and drug development to utilize these versatile molecules in their work. The development of greener and safer synthetic protocols continues to be an important area of research, further enhancing the utility and accessibility of 2,4,6-triarylpyrylium salts.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound TETRAFLUOROBORATE synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. oasis.library.unlv.edu [oasis.library.unlv.edu]

Methodological & Application

Application Notes and Protocols: 2,4,6-Triphenylpyrylium Tetrafluoroborate in Photoredox Catalysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 2,4,6-triphenylpyrylium tetrafluoroborate (B81430) (TPT) as a potent photoredox catalyst in organic synthesis. TPT is an organic dye that, upon photoexcitation, acts as a powerful single-electron transfer (SET) agent.[1] Its strong absorption in the visible light spectrum and highly oxidizing excited state make it a valuable tool for a range of chemical transformations.[1]

Key Advantages of this compound Tetrafluoroborate:

-

High Oxidizing Power: The excited state reduction potential of TPT is +2.55 V vs. SCE, enabling the oxidation of a wide range of organic molecules that are challenging for many common metal-based photocatalysts.[1]

-

Metal-Free Catalysis: As an organic catalyst, TPT avoids contamination of reaction products with transition metals, a crucial consideration in pharmaceutical synthesis.[1]

-

Visible Light Activation: TPT is activated by visible light, allowing for the use of readily available and low-energy light sources, which contributes to milder and more sustainable reaction conditions.[1]

-

Versatility: This photocatalyst has been successfully employed in a variety of organic transformations, including cycloadditions, functional group interconversions, and the degradation of environmental pollutants.[1]

Physicochemical and Photochemical Properties

A summary of the key properties of this compound tetrafluoroborate is presented below.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₁₇BF₄O | [2] |

| Molecular Weight | 396.19 g/mol | [2] |

| Appearance | Yellow powder | [2] |

| Melting Point | 250-251 °C (lit.) | [2] |

| Photocatalyst Activation λmax | 462 nm | [2] |

| Excited State Reduction Potential (E*red) | +2.55 V vs. SCE | [1] |

Applications in Organic Synthesis

Redox-Neutral 1,3-Dipolar Cycloaddition for Pyrrole (B145914) Synthesis

A significant application of TPT is in the synthesis of tetrasubstituted pyrroles through a visible-light-mediated redox-neutral 1,3-dipolar cycloaddition of 2H-azirines. In this reaction, the pyrylium (B1242799) salt uniquely serves as both the photosensitizer and a dipolarophile.[1][3] This method provides a mild and regioselective pathway to complex pyrrole structures, which are prevalent motifs in pharmaceutical compounds.[1][3]

The proposed mechanism involves the single-electron oxidation of 2H-azirines by the photoexcited pyrylium salt, followed by a coupling between the resulting azaallenyl radical cation and the triarylpyranyl radical.[3]

Caption: Proposed mechanism for the photoredox-catalyzed synthesis of pyrroles.

-

In an oven-dried 5 mL crimp-seal vial equipped with a magnetic stirring bar, dissolve the 2H-azirine (0.3 mmol) and this compound tetrafluoroborate (0.2 mmol) in anhydrous acetonitrile (B52724) (4.0 mL).

-

Degas the resulting reaction mixture by three "freeze-pump-thaw" cycles using a syringe needle.

-

Irradiate the vial using 455 nm blue LEDs, maintaining the temperature at approximately 25 °C with a cooling device.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After 15-24 hours of irradiation, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired tetrasubstituted pyrrole.

Degradation of Environmental Pollutants

TPT has been effectively used as a photocatalyst for the degradation of persistent organic pollutants, such as 2,4-dichlorophenol (B122985) (DCP).

-

Catalyst Preparation: Prepare the TP+-based photocatalyst by adsorbing this compound perchlorate (B79767) onto silica gel or incorporating it into a zeolite Beta matrix (e.g., 3 wt%).

-

Reactor Setup: Use a discontinuous batch reactor. Suspend the prepared TP+ photocatalyst uniformly in an aqueous solution of 2,4-dichlorophenol.

-

Irradiation: Irradiate the suspension with a solar simulator lamp.

-

Analysis: Monitor the degradation of DCP over time using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC). The total organic content (TOC) can be measured to assess mineralization.

The following diagram illustrates a general workflow for a typical photoredox-catalyzed reaction using TPT.

Caption: General experimental workflow for a photoredox reaction.

Synthesis of this compound Tetrafluoroborate

TPT can be synthesized via several methods. A common laboratory preparation involves the condensation of acetophenone (B1666503) and benzaldehyde (B42025) in the presence of a strong acid.[4][5] A continuous-flow method has also been developed for a more rapid synthesis.[6][7]

Batch Synthesis Protocol[6]

This procedure is an improved modification of the one described by Balaban for the corresponding perchlorate.

-

To a mixture of 120 g (1.0 mole) of freshly distilled acetophenone and 53 g (0.50 mole) of freshly distilled benzaldehyde, add 125 ml of a solution of fluoboric acid in ether.

-

Reflux the mixture for 5 hours.

-

Allow the fluorescent mixture to stand overnight in a refrigerator.

-

Collect the crystalline product that separates on a Buchner funnel and wash thoroughly with ether.

-

An additional quantity of product can be obtained by adding 250 ml of ether to the mother liquor.

-

The product can be recrystallized from 1,2-dichloroethane (B1671644) to yield yellow needles.

Safety Note: While this compound tetrafluoroborate is generally preferred for safety reasons, if using the perchlorate salt, appropriate safety precautions must be taken. Perchlorate salts can be explosive, especially when heated or in the presence of organic materials.[1] Always handle with care and in small quantities.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound tetrafluoroborate 98 448-61-3 [sigmaaldrich.com]

- 3. gpgcpurola.ac.in [gpgcpurola.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Visible-Light-Mediated [3+2] Cycloaddition

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for conducting visible-light-mediated [3+2] cycloaddition reactions. This powerful synthetic methodology offers a green and efficient route to construct five-membered heterocyclic rings, which are prevalent scaffolds in pharmaceuticals and biologically active compounds. The protocols outlined herein are designed to be adaptable for a range of substrates and photocatalytic systems.

Introduction

Visible-light photoredox catalysis has emerged as a transformative tool in modern organic synthesis, enabling the formation of complex chemical bonds under mild reaction conditions.[1] The [3+2] cycloaddition is a powerful reaction for the synthesis of five-membered rings, and its mediation by visible light offers several advantages over traditional thermal methods, including improved reaction efficiency, reduced side products, and enhanced functional group tolerance.[2][3] These reactions are typically initiated by a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) or energy transfer processes to activate the substrates.[4]

General Experimental Workflow

The general workflow for a visible-light-mediated [3+2] cycloaddition is straightforward and can be adapted to various scales. The key steps involve the preparation of the reaction mixture, degassing to ensure an inert atmosphere, and irradiation with a suitable light source.

References

- 1. Visible-light Photoredox Catalysis [sigmaaldrich.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Radical [3+2] cycloaddition enables polysubstituted pyrrole synthesis via a visible-light-mediated reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Preparation of visible-light-activated metal complexes and their use in photoredox/nickel dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Tetrasubstituted Pyrroles using 2,4,6-Triphenylpyrylium Salts

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tetrasubstituted pyrroles utilizing 2,4,6-triphenylpyrylium salts. The pyrrole (B145914) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. The ability to synthesize highly substituted pyrroles is therefore of significant interest in drug discovery and development.

Two primary methods employing this compound tetrafluoroborate (B81430) as a key starting material are outlined: a visible-light-mediated [3+2] cycloaddition with 2H-azirines, and a classical approach involving the formation and subsequent transformation of N-aryl pyridinium (B92312) salts (Katritzky salts).

Method 1: Visible-Light-Mediated [3+2] Cycloaddition of 2,4,6-Triarylpyrylium Salts and 2H-Azirines

This modern approach offers a redox-neutral pathway to tetrasubstituted pyrroles under mild conditions, leveraging the dual role of the 2,4,6-triarylpyrylium salt as both a photosensitizer and a reactant.

Reaction Principle and Mechanism

Upon irradiation with visible light (typically blue LEDs), the 2,4,6-triarylpyrylium salt is excited to a higher energy state. In this excited state, it acts as a potent oxidant, capable of engaging in a single-electron transfer (SET) with a 2H-azirine. This SET process generates a triarylpyranyl radical and an azaallenyl radical cation. These radical intermediates then couple, and subsequent cyclization and aromatization steps yield the final tetrasubstituted pyrrole product. The reaction exhibits complete regioselectivity.

Diagram of the Proposed Reaction Mechanism

Caption: Proposed mechanism for the visible-light-mediated synthesis of tetrasubstituted pyrroles.

Experimental Protocol: General Procedure for Photocatalytic Cycloaddition[1]

-

In an oven-dried 5 mL crimp-seal vial equipped with a magnetic stirring bar, add the 2H-azirine (0.3 mmol) and 2,4,6-triarylpyrylium tetrafluoroborate salt (0.2 mmol).

-

Dissolve the reactants in anhydrous acetonitrile (B52724) (4.0 mL).

-

Degas the reaction mixture by three "freeze-pump-thaw" cycles.

-

Irradiate the vial with 455 nm blue LEDs, maintaining the internal temperature at approximately 25 °C using a cooling fan.

-

Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times typically range from 15 to 24 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired tetrasubstituted pyrrole.

Quantitative Data

The following table summarizes the yields for the synthesis of various tetrasubstituted pyrroles using the visible-light-mediated method.

| Entry | 2H-Azirine Substituent (R1) | 2,4,6-Triarylpyrylium Salt Substituent (R2) | Product | Yield (%) |

| 1 | 4-MeO-C6H4 | H | 1-Aryl-2,3,5-triphenyl-4-(4-methoxyphenyl)pyrrole | 65 |

| 2 | 4-Me-C6H4 | H | 1-Aryl-2,3,5-triphenyl-4-(4-methylphenyl)pyrrole | 62 |

| 3 | 4-F-C6H4 | H | 1-Aryl-2,3,5-triphenyl-4-(4-fluorophenyl)pyrrole | 58 |

| 4 | 4-Cl-C6H4 | H | 1-Aryl-2,3,5-triphenyl-4-(4-chlorophenyl)pyrrole | 55 |

| 5 | H | 4-MeO-C6H4 | 1-(4-Methoxyphenyl)-2,3,5-triphenyl-4-arylpyrrole | 60 |

| 6 | H | 4-Me-C6H4 | 1-(4-Methylphenyl)-2,3,5-triphenyl-4-arylpyrrole | 57 |

Method 2: Synthesis via N-Aryl Pyridinium Salts (Katritzky Salts)

This classical two-step approach involves the initial formation of a stable N-aryl-2,4,6-triphenylpyridinium salt, followed by a subsequent ring transformation to the tetrasubstituted pyrrole. While this method is well-established for the synthesis of pyridinium salts, the subsequent conversion to pyrroles is less documented and represents an area for further methodological development.

Step 1: Synthesis of N-Aryl-2,4,6-triphenylpyridinium Salts (Katritzky Reaction)

Reaction Principle: this compound salts react readily with primary amines in a condensation reaction to yield N-substituted pyridinium salts. This reaction, known as the Katritzky reaction, is a robust method for the synthesis of these valuable intermediates.

Experimental Workflow

Caption: Workflow for the synthesis of N-Aryl-2,4,6-triphenylpyridinium salts.

Experimental Protocol: Synthesis of N-Benzyl-2,4,6-triphenylpyridinium Tetrafluoroborate

-

In a 100 mL round-bottom flask, dissolve this compound tetrafluoroborate (3.96 g, 10 mmol) in 50 mL of ethanol.

-

To this solution, add benzylamine (B48309) (1.07 g, 10 mmol) dropwise with stirring.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting pyrylium salt is consumed.

-

Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to facilitate precipitation.

-

Collect the crystalline product by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

-

Dry the product under vacuum to yield N-benzyl-2,4,6-triphenylpyridinium tetrafluoroborate.

Quantitative Data for N-Aryl Pyridinium Salt Synthesis

| Entry | Primary Amine | Product | Yield (%) |

| 1 | Aniline | N-Phenyl-2,4,6-triphenylpyridinium tetrafluoroborate | 92 |

| 2 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate | 95 |

| 3 | 4-Chloroaniline | N-(4-Chlorophenyl)-2,4,6-triphenylpyridinium tetrafluoroborate | 90 |

| 4 | Benzylamine | N-Benzyl-2,4,6-triphenylpyridinium tetrafluoroborate | 88 |

| 5 | n-Butylamine | N-(n-Butyl)-2,4,6-triphenylpyridinium tetrafluoroborate | 85 |

Step 2: Ring Transformation of N-Aryl Pyridinium Salts to Tetrasubstituted Pyrroles (Conceptual)

The conversion of N-aryl-2,4,6-triphenylpyridinium salts to tetrasubstituted pyrroles is a less commonly documented transformation. The proposed mechanism involves a base-mediated ring-opening of the pyridinium salt to form an acyclic intermediate, which then undergoes an intramolecular cyclization and subsequent aromatization to furnish the pyrrole ring. This process can be considered a type of ring contraction. The development of a robust and general protocol for this transformation is an active area of research.

Applications in Drug Development

Tetrasubstituted pyrroles are key pharmacophores in a variety of therapeutic agents due to their ability to engage in diverse biological interactions. The synthetic methods described herein provide access to a wide range of structurally diverse pyrroles for screening and lead optimization in drug discovery programs.

Areas of Therapeutic Interest for Tetrasubstituted Pyrroles:

-

Anticancer Agents: Many pyrrole derivatives exhibit potent anticancer activity through various mechanisms, including kinase inhibition and disruption of protein-protein interactions.

-

Anti-inflammatory Drugs: The pyrrole moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial Agents: Pyrrole-containing compounds have shown promise as antibacterial and antifungal agents.

-

Antiviral Therapeutics: The pyrrole scaffold is a component of several antiviral drugs.

The ability to rapidly generate libraries of tetrasubstituted pyrroles using the described methods, particularly the visible-light-mediated approach, can significantly accelerate the discovery of new drug candidates. For instance, the widely used cholesterol-lowering drug Atorvastatin and the anti-cancer drug Sunitinib feature a substituted pyrrole core, highlighting the importance of this heterocycle in modern medicine. While the specific synthesis of these commercial drugs may not directly involve pyrylium salts, the fundamental importance of the tetrasubstituted pyrrole core underscores the value of the synthetic methods presented.

Conclusion